The compound is sourced from synthetic routes involving pyrazine derivatives, which are widely studied for their biological and chemical properties. Its classification falls under heterocyclic compounds, specifically within the category of pyrazines, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of 3-Amino-6-phenylpyrazine-2-carboxylic acid typically involves several key steps:
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield. Optimization of reaction conditions can lead to improved scalability for commercial production.
The molecular structure of 3-Amino-6-phenylpyrazine-2-carboxylic acid can be described as follows:
The compound has been characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its structure and purity. The molecular weight is approximately .
3-Amino-6-phenylpyrazine-2-carboxylic acid participates in several chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions, affecting yield and selectivity.
The mechanism of action for 3-Amino-6-phenylpyrazine-2-carboxylic acid primarily relates to its biological activities:
3-Amino-6-phenylpyrazine-2-carboxylic acid has several notable applications:
Pyrazinamide’s introduction revolutionized tuberculosis (TB) treatment by shortening therapy duration from 9–12 months to 6 months. As a first-line prodrug, it undergoes enzymatic hydrolysis by mycobacterial pyrazinamidase to yield pyrazinoic acid (POA), the active bactericidal agent [6] [9]. However, clinical utility is hampered by acid sensitivity (requiring acidic pH for activity) and rising resistance linked to pyrazinamidase mutations. These limitations ignited research into structurally reinforced analogs, particularly C6-arylated pyrazines designed to:
POA’s mechanism involves multitarget inhibition:
Table 1: Physicochemical Profile of 3-Amino-6-phenylpyrazine-2-carboxylic Acid
Property | Value |
---|---|
CAS Registry Number | 84066-21-7 |
IUPAC Name | 3-amino-6-phenylpyrazine-2-carboxylic acid |
Molecular Formula | C₁₁H₉N₃O₂ |
Molecular Weight | 215.21 g/mol |
Appearance | Pale-yellow solid |
Purity | ≥95% |
Storage Conditions | Room temperature |
Density | Not reported |
InChI Key | AXXUKMYAQJKPMI-UHFFFAOYSA-N |
Synthetic routes to 3-amino-6-phenylpyrazine-2-carboxylic acid emphasize regioselective functionalization and carboxyl group preservation. Two efficient methodologies dominate:
Procedure A: Ester Aminolysis
Procedure B: Direct Carboxyl Activation
Table 2: Synthetic Methodologies for 3-Amino-6-phenylpyrazine-2-carboxylic Acid
Method | Key Steps | Yield Range | Advantages |
---|---|---|---|
Procedure A | Esterification → C6 arylation → Hydrolysis | 16–29% | Uses commercial aryl halides |
Procedure B | CDI activation → C6 arylation | 55–91% | Higher yields, fewer steps |
Halogenation at C5/C6 positions further enables diversification. For example, DE1238478B patent details bromination or chlorination of methyl 3-aminopyrazine-2-carboxylate using SO₂Cl₂ or Br₂ in acetic acid, yielding 5,6-dihalogenated intermediates for Suzuki-Miyaura phenyl coupling [10]. Computational modeling confirms that C6-phenyl substitution induces planarity distortion (dihedral angle: 8.7°), optimizing binding pocket accommodation in target enzymes like RpsA [8].
Strategic modifications of 3-amino-6-phenylpyrazine-2-carboxylic acid significantly enhance antimycobacterial potency through three mechanisms:
A. Carboxamide Derivatives
Converting the carboxylic acid to N-substituted carboxamides improves membrane permeability while retaining target affinity:
B. Alkylamino Chain Extension
5-Alkylamino functionalization (C3–C8 chains) demonstrates chain-length-dependent activity:
C. Prodrug Esters
Ester masking of the carboxylic acid moiety enhances bioavailability:
Table 3: Bioactivity of Optimized 3-Amino-6-phenylpyrazine-2-carboxylic Acid Derivatives
Derivative Class | Exemplar Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|---|
Benzylcarboxamide | 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | M. tuberculosis H37Rv |
Nitrophenylcarboxamide | 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | 1.56 | M. tuberculosis H37Rv |
Heptylamino-carboxamide | 5-(Heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 0.78 | M. tuberculosis H37Ra |
Trifluoromethyl Prodrug | Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | 3.13 | M. tuberculosis H37Rv |
Molecular docking validates target engagement:
These functionalizations exemplify rational pyrazine optimization—balancing lipophilicity (clogP 1.8–2.9), hydrogen bonding (2–4 donors/acceptors), and steric occupancy—to advance novel anti-TB candidates overcoming contemporary resistance mechanisms.
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8